beta-L-Arabinose 1-phosphate

Description

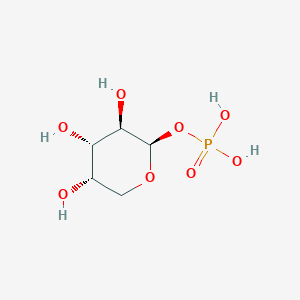

Structure

2D Structure

3D Structure

Properties

CAS No. |

50574-25-9 |

|---|---|

Molecular Formula |

C5H11O8P |

Molecular Weight |

230.11 g/mol |

IUPAC Name |

[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O8P/c6-2-1-12-5(4(8)3(2)7)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4+,5+/m0/s1 |

InChI Key |

ILXHFXFPPZGENN-QMKXCQHVSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Interconnections of Beta L Arabinose 1 Phosphate

The L-Arabinose Salvage Pathway: Formation of beta-L-Arabinose 1-Phosphate

The formation of this compound is a key step in the L-arabinose salvage pathway, a crucial metabolic route for recycling free L-arabinose released from the degradation of cell wall polysaccharides and glycoproteins. tandfonline.comnih.gov This pathway runs in parallel to the de novo synthesis of UDP-L-arabinose and is essential for maintaining the pool of nucleotide sugars required for various cellular processes. pnas.org

Enzymatic Phosphorylation of L-Arabinose by L-Arabinokinase (EC 2.7.1.46)

The initial and committing step in the L-arabinose salvage pathway is the phosphorylation of L-arabinose at the anomeric carbon to produce this compound. This reaction is catalyzed by the enzyme L-arabinokinase, also known as ATP:L-arabinose 1-phosphotransferase (EC 2.7.1.46). wikipedia.orggenome.jp

The reaction proceeds as follows: ATP + L-arabinose ⇌ ADP + this compound wikipedia.org

L-arabinokinase utilizes ATP as the phosphate (B84403) donor to phosphorylate L-arabinose, yielding ADP and this compound. wikipedia.org This enzyme belongs to the transferase family, specifically the phosphotransferases that transfer phosphorus-containing groups to an alcohol group as the acceptor. wikipedia.org In plants like Arabidopsis thaliana, L-arabinokinase is a cytosolic protein with a distinctive structure, featuring a putative N-terminal glycosyltransferase domain and a C-terminal sugar-1-kinase domain. researchgate.net This unique structure is highly conserved across the plant kingdom. researchgate.net

Research on Arabidopsis has identified two arabinokinase isoforms, ARA1 and ARA2. researchgate.net The ARA1 enzyme exhibits a high affinity for L-arabinose, with a Km value of 80 μM, and L-arabinose is its sole sugar substrate. researchgate.net The physiological importance of L-arabinokinase is highlighted by the phenotype of Arabidopsis mutants. A knockout of the L-arabinokinase gene leads to an accumulation of free L-arabinose. researchgate.net Interestingly, a specific point mutation in the ARA1 gene (the ara1-1 mutant) results in an enzyme with a significantly reduced affinity for L-arabinose (Km of 17,000 μM), and these mutants also accumulate L-arabinose, albeit to a lesser extent than knockout lines. researchgate.net In rice, a mutation in the COLLAPSED ABNORMAL POLLEN1 (CAP1) gene, which encodes an L-arabinokinase-like protein, leads to defects in pollen development, suggesting a critical role for this enzyme in reproductive processes in monocots as well. nih.gov

Table 1: Kinetic Properties of L-Arabinokinase Isoforms

| Enzyme Isoform | Organism | Km for L-arabinose (μM) | Substrate Specificity | Reference |

| ARA1 | Arabidopsis thaliana | 80 | L-arabinose | researchgate.net |

| ARA1-1 (mutant) | Arabidopsis thaliana | 17,000 | L-arabinose | researchgate.net |

Subcellular Localization of this compound Biosynthesis

The biosynthesis of this compound via L-arabinokinase occurs in the cytosol. researchgate.netnih.gov Studies involving the expression of N-terminal fusions of Arabidopsis L-arabinokinase (ARA1) with green fluorescent protein (GFP) in Nicotiana benthamiana leaves have demonstrated that the protein is localized in the cytosol of epidermal and mesophyll cells. researchgate.net This cytosolic localization is consistent with the subsequent steps of the salvage pathway, where this compound is converted to UDP-L-arabinose, also in the cytosol. nih.gov

This compound as a Precursor in Nucleotide Sugar Biosynthesis

This compound serves as a direct precursor for the synthesis of the activated sugar nucleotide, UDP-L-arabinose, a key donor molecule for the arabinosylation of various biopolymers. frontiersin.orghmdb.ca

Conversion to UDP-L-Arabinose via UDP-Sugar Pyrophosphorylase Activity

The second and final step of the L-arabinose salvage pathway is the conversion of this compound to UDP-L-arabinose. This reaction is catalyzed by UDP-sugar pyrophosphorylase (USP), also known as UDP-L-arabinose pyrophosphorylase. nih.govhmdb.ca

The reaction is as follows: This compound + UTP ⇌ UDP-L-arabinose + PPi

This energetically reversible reaction involves the transfer of a UMP moiety from UTP to this compound, releasing pyrophosphate (PPi). nih.gov The USP enzyme exhibits broad substrate specificity, capable of converting various sugar-1-phosphates into their corresponding UDP-sugars. tandfonline.comnih.gov For instance, the recombinant USP from Arabidopsis thaliana (AtUSP) can utilize glucose-1-phosphate, galactose-1-phosphate, glucuronic acid-1-phosphate, xylose-1-phosphate, and L-arabinose-1-phosphate as substrates. tandfonline.com Similarly, a chemoenzymatic approach has successfully used recombinant USP from Arabidopsis thaliana and Bifidobacterium infantis (BiUSP) to synthesize UDP-β-L-arabinose from chemically synthesized L-arabinose-1-phosphate. frontiersin.orgnih.gov

The essential role of USP is underscored by the fact that a loss-of-function mutation in the single-copy USP gene in Arabidopsis is lethal for pollen development. tandfonline.comnih.gov

Table 2: Substrate Specificity of UDP-Sugar Pyrophosphorylase (USP)

| Enzyme Source | Substrates | Product | Reference |

| Arabidopsis thaliana (AtUSP) | Glucose-1-P, Galactose-1-P, Glucuronic acid-1-P, Xylose-1-P, L-Arabinose-1-P | UDP-Glucose, UDP-Galactose, UDP-Glucuronic acid, UDP-Xylose, UDP-L-Arabinose | tandfonline.com |

| Pisum sativum (Pea) | Various sugar-1-phosphates | Corresponding UDP-sugars | nih.gov |

| Bifidobacterium infantis (BiUSP) | L-Arabinose-1-P | UDP-β-L-arabinose | frontiersin.orgnih.govresearchgate.net |

Integration of this compound Metabolism within the Broader Nucleotide Sugar Pool

This cytosolic UDP-L-arabinose can then be further metabolized. For instance, it can be interconverted to UDP-L-arabinofuranose by a UDP-L-arabinopyranose mutase, which is also a cytosolic enzyme. nih.gov The resulting UDP-L-arabinofuranose is then transported into the Golgi apparatus for incorporation into cell wall polymers. pnas.org

Furthermore, the broad substrate specificity of UDP-sugar pyrophosphorylase highlights a key point of integration. tandfonline.comnih.gov By acting on various sugar-1-phosphates, USP connects the salvage of multiple monosaccharides to the central pool of UDP-sugars, which are essential for glycosylation reactions and the synthesis of complex carbohydrates. tandfonline.comnih.gov This metabolic flexibility allows the cell to efficiently recycle different monosaccharides released during cell wall turnover and maintain the necessary supply of activated sugar donors.

Enzymology Pertaining to Beta L Arabinose 1 Phosphate

L-Arabinokinase (EC 2.7.1.46): Catalytic Mechanisms and Enzyme Properties

L-arabinokinase, systematically known as ATP:L-arabinose 1-phosphotransferase, is a crucial enzyme that catalyzes the phosphorylation of L-arabinose to produce beta-L-arabinose 1-phosphate and ADP. wikipedia.orgqmul.ac.uk This reaction represents a vital step in the metabolic pathway that allows various organisms, particularly microorganisms and plants, to utilize L-arabinose as a carbon source. ontosight.ai The enzyme belongs to the transferase family, specifically those transferring phosphorus-containing groups with an alcohol group as the acceptor. wikipedia.org

Substrate Specificity and Affinity for L-Arabinose and ATP

L-arabinokinase exhibits a high degree of substrate specificity, primarily acting on L-arabinose. ontosight.ainih.gov Studies on the enzyme from various sources have consistently shown its preference for L-arabinose over other sugars. ontosight.ai For instance, arabinokinase from Arabidopsis thaliana has a high affinity for L-arabinose, with a Michaelis constant (Km) value reported to be 80 μM for the wild-type enzyme. nih.gov This high affinity underscores the enzyme's specialized role in L-arabinose metabolism. The enzyme utilizes ATP as the phosphate (B84403) donor for the phosphorylation reaction. wikipedia.orgqmul.ac.uk

| Substrate | Enzyme Source | Km Value |

| L-Arabinose | Arabidopsis thaliana (Wild Type) | 80 μM nih.gov |

| L-Arabinose | Arabidopsis thaliana (ARA1-1 Mutant) | 17,000 μM nih.gov |

Reaction Kinetics and Allosteric Regulation of L-Arabinokinase

The catalytic activity of L-arabinokinase is dependent on the presence of a divalent cation, with magnesium ions (Mg2+) often being the most effective. enzyme-database.org The reaction mechanism follows a sequential ordered Bi-Bi mechanism, where ATP binds first, followed by L-arabinose, and the products, this compound and ADP, are then released. nih.gov While detailed allosteric regulation mechanisms for L-arabinokinase are not extensively documented in the provided results, the activity of many metabolic enzymes is often regulated by the cellular energy state (ATP/ADP ratio) and the concentration of pathway end-products.

Site-Directed Mutagenesis and Functional Analysis of Catalytic Residues

Site-directed mutagenesis has been a valuable tool in elucidating the function of key amino acid residues within L-arabinokinase. In Arabidopsis thaliana, a point mutation in the ARA1 gene, resulting in the ara1-1 mutant, significantly alters the enzyme's affinity for L-arabinose. nih.gov This mutation, located in an α-helix near the substrate-binding site, increases the Km for arabinose from 80 μM in the wild type to 17,000 μM in the mutant, highlighting the critical role of this region in substrate binding. nih.gov Further studies involving the replacement of specific amino acids with alanine (B10760859) have been used to identify residues crucial for substrate recognition and the catalytic mechanism in related sugar kinases. nih.govmdpi.com For example, in the L-arabinose isomerase from Bacillus stearothermophilus, mutagenesis of residues E306, E331, H348, and H447 resulted in completely inactive proteins, demonstrating their essential catalytic role. nih.gov

Expression, Purification, and Recombinant Production of L-Arabinokinase for Research

The production of recombinant L-arabinokinase is essential for detailed biochemical and structural studies. However, attempts to express functional Arabidopsis ARA1 as a recombinant protein in Escherichia coli have been reported as unsuccessful. researchgate.net Successful expression and purification have been achieved using other systems, such as tobacco plants for the recombinant production of ARA1. researchgate.net The purification process typically involves standard chromatographic techniques to isolate the enzyme from the host organism's cellular components. nih.gov

UDP-Sugar Pyrophosphorylases: Specificity and Selectivity Towards this compound

UDP-sugar pyrophosphorylases (USPs), also referred to as "Sloppy" due to their broad substrate specificity, play a central role in converting various sugar-1-phosphates, including this compound, into their corresponding UDP-sugars. nih.gov These enzymes catalyze the reversible reaction between a sugar-1-phosphate and UTP to form a UDP-sugar and inorganic pyrophosphate. nih.gov

Investigations into the Anomeric Specificity for this compound

USPs exhibit a broad substrate specificity for the sugar-1-phosphate. nih.govnih.gov The enzyme from pea ( Pisum sativum L.), designated PsUSP, has been shown to catalyze the formation of UDP-L-arabinose from L-arabinose 1-phosphate. nih.gov The apparent Km value for L-arabinose 1-phosphate was determined to be 0.96 mM for the pea enzyme. nih.gov Recombinant USP from Arabidopsis thaliana (AtUSP) also demonstrates activity with this compound. frontiersin.orgtandfonline.com

A study utilizing chemo-enzymatic synthesis demonstrated the selective nature of UDP-sugar pyrophosphorylases from Arabidopsis thaliana (AtUSP) and Bifidobacterium infantis (BiUSP). frontiersin.org When presented with a mixture of anomers of L-arabinose 1-phosphate, these enzymes exclusively catalyzed the formation of UDP-β-L-arabinose, the biologically active anomer. frontiersin.org This highlights the strict stereoselectivity of these enzymes for the beta-anomer of L-arabinose 1-phosphate, ensuring the production of the correct substrate for downstream glycosyltransferases. frontiersin.org

| Enzyme | Substrate | Km Value |

| UDP-sugar pyrophosphorylase (Pea) | L-arabinose 1-phosphate | 0.96 mM nih.gov |

| UDP-sugar pyrophosphorylase (Arabidopsis) | α-D-Fuc-1-P | 3.4 mM frontiersin.org |

| UDP-sugar pyrophosphorylase (Arabidopsis) | D-GalA-1-P | 1.3 mM frontiersin.org |

Comparative Analysis of UDP-Sugar Pyrophosphorylases from Diverse Organisms (e.g., Arabidopsis thaliana, Bifidobacterium infantis)

UDP-sugar pyrophosphorylases (USPs) are a class of enzymes that catalyze the formation of UDP-sugars from various sugar-1-phosphates and UTP. nih.gov These enzymes are crucial in salvage pathways, recycling monosaccharides released from the turnover of cell wall polymers and glycoproteins. nih.govtandfonline.com A notable characteristic of USPs from diverse organisms, such as the plant Arabidopsis thaliana (AtUSP) and the bacterium Bifidobacterium infantis (BiUSP), is their broad substrate specificity, a property sometimes described as "promiscuous" or "sloppy". nih.govfrontiersin.org This promiscuity allows them to act on a wide range of sugar-1-phosphates, including this compound, to synthesize the corresponding UDP-sugars. nih.govtandfonline.com

The recombinant USPs from both Arabidopsis thaliana and Bifidobacterium infantis have been successfully utilized in chemoenzymatic systems to produce UDP-β-L-arabinose. frontiersin.orgnih.govnih.gov In these systems, L-arabinose 1-phosphate is first synthesized chemically and then used as a substrate for the enzyme-catalyzed reaction with UTP. frontiersin.orgresearchgate.net This approach leverages the high selectivity of the enzymes to produce stereopure nucleotide sugars, which are valuable for studies in glycobiology and for the synthesis of complex carbohydrates. frontiersin.orgnih.govresearchgate.net

While both AtUSP and BiUSP can utilize L-arabinose 1-phosphate, their efficiencies and substrate preferences show some differences. Studies on the substrate specificity of recombinant AtUSP have demonstrated its ability to form various UDP-sugars, including UDP-glucose, UDP-galactose, UDP-glucuronic acid, UDP-xylose, and UDP-L-arabinose. tandfonline.com The enzyme from A. thaliana is crucial for plant viability, as loss-of-function mutations are detrimental to pollen development. tandfonline.comuniprot.org The enzyme from Bifidobacterium infantis also displays broad substrate scope and has proven effective in the synthesis of UDP-β-L-arabinose. frontiersin.orgresearchgate.net A direct comparison shows that both enzymes can convert chemically synthesized α/β anomers of L-arabinose 1-phosphate into UDP-β-L-arabinose. researchgate.net

Kinetic Characterization and Mechanistic Insights into UDP-L-Arabinose Formation

Kinetic Properties: The kinetic properties of USPs highlight their broad substrate acceptance. The recombinant USP from Arabidopsis thaliana (AtUSP) exhibits activity with a variety of monosaccharide 1-phosphates. tandfonline.com While detailed kinetic constants (Km, Vmax) specifically for this compound are not always extensively reported, comparative data indicates its activity. For instance, early characterization of AtUSP showed relatively weak activity toward L-arabinose 1-phosphate compared to other substrates like glucose 1-phosphate under the tested conditions. tandfonline.com The enzyme's optimal activity is generally observed in a pH range of 7.5 to 8.5 and at a temperature of around 45°C. uniprot.org The reaction is dependent on the divalent cation Mg²⁺, which is common for pyrophosphorylases and helps to minimize charge repulsion during the reaction. nih.govnih.gov

Mechanistic Insights: The catalytic mechanism for UDP-sugar pyrophosphorylases is generally classified as a sequential ordered Bi-Bi mechanism. nih.govnih.gov In this mechanism, the substrates bind to the enzyme in a specific order, and the products are released in a defined sequence. For the synthesis of UDP-sugars, UTP is the first substrate to bind to the enzyme, followed by the sugar 1-phosphate (e.g., this compound). nih.gov The reaction involves a nucleophilic attack by an oxygen atom of the sugar 1-phosphate on the α-phosphorus of UTP. This leads to the formation of a pentacovalent transition state, which then resolves into the products: the UDP-sugar and inorganic pyrophosphate. nih.gov The release of products is also ordered, with PPi being released first, followed by the UDP-sugar. nih.gov The active site of USP is relatively large compared to more specific pyrophosphorylases, which is thought to be the structural basis for its ability to accommodate a wide array of sugar-1-phosphate substrates. frontiersin.org

Synthetic Methodologies for Beta L Arabinose 1 Phosphate and Its Derivatives in Research

Chemo-Enzymatic Strategies for Stereoselective Production of beta-L-Arabinose 1-Phosphate

Chemo-enzymatic synthesis provides a facile and stereoselective route to this compound, circumventing the need for complex protection and deprotection steps often required in purely chemical syntheses. rsc.org This approach typically involves the chemical synthesis of an anomeric mixture of L-arabinose 1-phosphate, followed by the enzymatic resolution of this mixture to yield the desired beta anomer. rsc.org

For monosaccharides that are not readily phosphorylated by kinases, chemical methods are employed to produce the sugar-1-phosphate. A common strategy for preparing anomeric mixtures of L-arabinose 1-phosphate involves a two-step process. rsc.org Initially, L-arabinose is reacted with p-toluenesulfonyl hydrazine (B178648) to form a glycosylsulfonylhydrazide adduct. This intermediate is then further reacted to yield the L-arabinose 1-phosphate as a mixture of alpha and beta anomers. rsc.org NMR analysis of a synthesized L-arabinose-1-phosphate sample revealed an anomeric mixture with an α/β ratio of 1:5.7. rsc.org This method bypasses the need for protective group chemistry and complex purification techniques that are often associated with other chemical phosphorylation methods. rsc.org

The key to obtaining the anomerically pure this compound lies in the stereoselectivity of certain enzymes. UDP-sugar pyrophosphorylases (USPs) have been shown to be particularly effective in this regard. rsc.org When the anomeric mixture of L-arabinose 1-phosphate is subjected to a reaction with a USP enzyme in the presence of uridine-5'-triphosphate (UTP), only the beta-anomer is recognized and converted to UDP-β-L-arabinose. rsc.org

Two such enzymes, AtUSP from Arabidopsis thaliana and BiUSP from Bifidobacterium infantis, have been successfully employed for this purpose. rsc.org In a laboratory-scale synthesis, AtUSP converted 100 mg of the α/β-L-arabinose-1-phosphate mixture to 76 mg of UDP-β-L-arabinose, achieving a yield of 39%. Similarly, BiUSP converted 50 mg of the starting anomeric mixture to 48 mg of the final product, resulting in a 49% yield. rsc.org Importantly, these reactions exclusively produced the biologically relevant UDP-β-L-arabinose, with no detectable formation of the UDP-α-L-arabinose anomer, demonstrating the high stereospecificity of the enzymatic conversion. rsc.org

Advancements in Laboratory-Scale Preparation for Glycoscience and Structural Studies

The ability to produce anomerically pure sugar nucleotides like UDP-β-L-arabinose is of significant interest for glycoscience and structural biology. These molecules serve as essential donors for glycosyltransferases (GTs), the enzymes responsible for synthesizing complex carbohydrates. The chemo-enzymatic approach allows for the generation of these crucial substrates, which can then be used to study GT function, elucidate biosynthetic pathways, and synthesize novel glycans for various applications, including the development of carbohydrate-based therapeutics and vaccines. rsc.orgnih.gov

The synthesis of UDP-β-L-arabinose via the described chemo-enzymatic method provides a practical route to this important building block. rsc.org Having access to such tailored sugar nucleotides facilitates in-depth studies of enzymes that utilize them. For instance, the availability of UDP-β-L-arabinose is critical for characterizing the activity and substrate specificity of arabinosyltransferases, which play roles in the biosynthesis of plant cell wall polysaccharides and other important glycoconjugates. Furthermore, the anomerically pure product is invaluable for structural studies, such as X-ray crystallography, of glycosyltransferases in complex with their donor substrates, providing insights into the mechanisms of catalysis and substrate recognition. nih.gov

Optimization of Synthetic Pathways for Enhanced Yield and Purity in Academic Applications

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound derivatives in academic research settings. For the enzymatic step, factors such as pH, temperature, and the presence of additives can significantly influence enzyme activity and stability. For example, in the enzymatic synthesis of an arabinofuranosyl cluster using a mutated Araf51 glycosidase, the addition of dimethyl sulfoxide (B87167) (DMSO) and dithiothreitol (B142953) (DTT) was found to have an additive effect on the enzyme's hydrolytic activity. researchgate.net

Specifically, optimizing the concentration of these additives can be crucial. In one study, the influence of DMSO and DTT on the catalytic activity of a glycosidase was systematically evaluated, revealing that specific concentrations of each could enhance reaction rates. researchgate.net Such optimization strategies are directly applicable to the synthesis of UDP-β-L-arabinose. For instance, fine-tuning the concentrations of essential cofactors like Mg²⁺, which is often required for pyrophosphorylase activity, can improve reaction efficiency.

Furthermore, purification of the final product is a key step in obtaining high-purity material. Various chromatographic techniques can be employed for this purpose. In the case of UDP-β-L-arabinose synthesis, purification can be achieved through methods such as anion-exchange chromatography to separate the desired product from the unreacted anomeric mixture and other reaction components. rsc.org For the precursor, L-arabinose, methods like recrystallization from an ethanol-water mixture have been used to achieve high purity. google.com

Below is a data table summarizing the yield of UDP-β-L-arabinose from an anomeric mixture of L-arabinose 1-phosphate using different UDP-sugar pyrophosphorylases. rsc.org

| Enzyme | Starting Material (α/β-L-arabinose 1-phosphate) | Product (UDP-β-L-arabinose) | Yield |

| AtUSP | 100 mg | 76 mg | 39% |

| BiUSP | 50 mg | 48 mg | 49% |

Biological Significance and Functional Implications of Beta L Arabinose 1 Phosphate in Non Human Systems

Role in Plant Carbohydrate Biosynthesis and Cell Wall Formation

In the kingdom Plantae, L-arabinose is a widespread and essential monosaccharide, constituting a significant fraction of the cell wall's dry weight. jh.eduoup.com It is primarily found in its furanose ring form (L-arabinofuranose) within complex polysaccharides. The synthesis of these vital arabinose-containing polymers relies on the availability of an activated arabinose donor, which is UDP-L-arabinose. The formation of UDP-L-arabinose can occur through two primary routes: a de novo pathway involving the epimerization of UDP-D-xylose and a salvage pathway that utilizes free L-arabinose. hmdb.ca In the salvage pathway, L-arabinose is first phosphorylated to L-arabinose 1-phosphate, which is then converted to UDP-L-arabinose. wikipedia.org Although the pyranose form of UDP-L-arabinose (UDP-L-Arap) is synthesized in the Golgi apparatus, it must be converted to the furanose form (UDP-L-Araf), the substrate for most arabinosyltransferases, in the cytosol. chemicalbook.com

The structural integrity and functionality of the plant cell wall are heavily dependent on a complex network of polysaccharides, many of which are rich in arabinose. Beta-L-arabinose 1-phosphate, as a direct precursor to UDP-L-arabinose, is therefore fundamental to the synthesis of these molecules.

Pectin (B1162225): Pectins are a family of complex polysaccharides that form a gel-like matrix in the primary cell wall. L-arabinose is a major component of the side chains of rhamnogalacturonan I (RG-I), a key pectic domain. chemicalbook.comnih.gov These arabinan (B1173331) and arabinogalactan (B145846) side chains are crucial for the physical properties of pectin and its interactions with other wall components. nih.gov

Hemicellulose: In the cell walls of grasses, arabinoxylan is a major hemicellulose, where the xylan (B1165943) backbone is decorated with arabinofuranosyl residues. jh.edunih.gov Even in dicots, where xylan is less abundant in the primary wall, arabinosylation occurs. chemicalbook.com These arabinose substitutions influence the solubility, conformation, and interaction of hemicelluloses with cellulose (B213188) microfibrils.

Arabinogalactan-proteins (AGPs): AGPs are a highly diverse class of hydroxyproline-rich glycoproteins, which can constitute up to 90% of the molecule as carbohydrate. researchgate.net The carbohydrate moieties are typically type II arabinogalactans, characterized by a β-(1→3)-galactan backbone with β-(1→6)-galactan side chains that are extensively decorated with arabinose residues. researchgate.netoup.com AGPs are implicated in numerous developmental processes, including cell proliferation, differentiation, and cell-cell signaling. nih.govtandfonline.com

Extensin: Extensins are structural glycoproteins that form a cross-linked network within the cell wall, contributing to its tensile strength. The protein backbone is glycosylated with short oligoarabinosides attached to hydroxyproline (B1673980) residues. oup.comoup.com The proper arabinosylation of extensin is critical for its function in cell wall assembly and architecture. wikipedia.org

| Polysaccharide/Glycoprotein | Location of L-Arabinose | Function | Reference |

|---|---|---|---|

| Pectin (Rhamnogalacturonan I) | Arabinan and arabinogalactan side chains | Forms gel-like matrix, influences wall porosity | chemicalbook.comnih.gov |

| Hemicellulose (Arabinoxylan) | Substitutions on the xylan backbone | Modulates interaction with cellulose, affects wall flexibility | jh.edunih.gov |

| Arabinogalactan-proteins (AGPs) | Extensive decoration of galactan side chains | Cell signaling, development, cell adhesion | researchgate.netoup.comtandfonline.com |

| Extensin | Oligoarabinosides on hydroxyproline residues | Structural support, cell wall cross-linking | oup.comwikipedia.orgoup.com |

Beyond its structural role in the cell wall, L-arabinose, and by extension its precursor this compound, is integral to the function of various signaling molecules and other glycoconjugates. The glycosylation of peptides and small molecules can dramatically alter their stability, conformation, and biological activity.

Signaling Peptides: A prominent example is the CLAVATA3 (CLV3) peptide, a key signaling molecule that regulates stem cell populations in the shoot apical meristem. The proper function of CLV3 requires the attachment of an arabino-oligosaccharide chain to a specific hydroxyproline residue. jh.eduoup.com This glycosylation is essential for the peptide to bind to its receptor and elicit the correct downstream signaling cascade. jh.edu

Flavonoids: L-arabinose is also found in glycosylated flavonoids, such as quercetin (B1663063) 3-O-arabinoside. jh.eduoup.com Glycosylation of flavonoids can affect their solubility, stability, and subcellular localization, thereby modulating their antioxidant and signaling functions within the plant.

| Molecule | Type | Role of Arabinosylation | Reference |

|---|---|---|---|

| CLAVATA3 (CLV3) | Signaling Peptide | Essential for proper folding, stability, and receptor binding | jh.eduoup.com |

| Quercetin | Flavonoid | Affects solubility, stability, and biological activity | jh.eduoup.com |

Involvement in Microbial Metabolism and Adaptation

L-arabinose is a component of plant biomass and represents a valuable carbon and energy source for many heterotrophic microorganisms, including bacteria and fungi. nih.gov These microbes have evolved sophisticated systems to sense, transport, and metabolize L-arabinose. The initial steps of these metabolic pathways often involve phosphorylation, positioning arabinose phosphates as key intermediates.

Bacteria and fungi employ distinct pathways to catabolize L-arabinose, both of which ultimately converge on D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway.

Bacterial Pathway: In many bacteria, such as Escherichia coli, L-arabinose is first isomerized to L-ribulose. researchgate.nettandfonline.com This is followed by phosphorylation by a ribulokinase to produce L-ribulose-5-phosphate. nih.gov An epimerase then converts L-ribulose-5-phosphate into D-xylulose-5-phosphate. tandfonline.com While this main pathway does not directly proceed via L-arabinose 1-phosphate, the existence of UDP-sugar pyrophosphorylases in some bacteria, like Bifidobacterium infantis, that can utilize L-arabinose-1-phosphate suggests alternative or salvage routes may exist. frontiersin.org Furthermore, some bacteria utilize non-phosphorylative pathways for L-arabinose metabolism. researchgate.net

Fungal Pathway: Fungi utilize a more complex oxidoreductive pathway. chemicalbook.comnih.gov L-arabinose is first reduced to L-arabinitol, which is then oxidized to L-xylulose. L-xylulose is subsequently reduced to xylitol, which is finally oxidized to D-xylulose. This D-xylulose is then phosphorylated by a xylulokinase to yield D-xylulose-5-phosphate. oup.comnih.gov This pathway is notable for its use of both NADPH and NAD+ as cofactors, which can create a redox imbalance. oup.comnih.gov

| Organism Type | Pathway Type | Key Intermediates | Final Product before PPP | Reference |

|---|---|---|---|---|

| Bacteria (e.g., E. coli) | Isomerase Pathway | L-ribulose, L-ribulose-5-phosphate | D-xylulose-5-phosphate | nih.govresearchgate.nettandfonline.com |

| Fungi (e.g., Aspergillus niger) | Oxidoreductive Pathway | L-arabinitol, L-xylulose, Xylitol, D-xylulose | D-xylulose-5-phosphate | oup.comnih.gov |

The presence of L-arabinose in the environment triggers a well-coordinated genetic response in many microorganisms to ensure the efficient synthesis of the necessary transport and catabolic enzymes.

The ara Operon in E. coli: The L-arabinose operon in E. coli is a classic model system for gene regulation. wikipedia.org The expression of the araBAD genes, which encode the catabolic enzymes, is tightly controlled by the AraC protein. jh.edu In the absence of arabinose, AraC acts as a repressor by causing the DNA to loop, which blocks transcription. jh.eduoup.com When L-arabinose is present, it binds to AraC, causing a conformational change that converts AraC into an activator. jh.eduebsco.com This activator complex then promotes the transcription of the ara genes, allowing the bacterium to metabolize the sugar. jh.eduwikipedia.org This regulation ensures that the metabolic machinery is only produced when its substrate is available.

Regulation in Other Microbes: In other bacteria, such as Bacillus subtilis, a different regulator, AraR, acts as a repressor of the arabinose utilization genes in the absence of the sugar. oup.com In fungi, the expression of arabinose-metabolizing enzymes is also tightly regulated and induced by the presence of L-arabinose. nih.gov In Salmonella enterica, L-arabinose has been shown to repress the expression of virulence genes, indicating a link between nutrient sensing and pathogenicity. nih.gov

Research continues to uncover novel enzymes and pathways related to L-arabinose metabolism in diverse microbial species, highlighting the metabolic versatility of the microbial world.

Novel Glycoside Hydrolases: Many microorganisms that live on plant matter produce a suite of extracellular enzymes, such as arabinofuranosidases and xylanases, to break down complex plant polysaccharides and release L-arabinose. nih.govasm.org For instance, Bifidobacterium longum, a common gut bacterium, possesses novel β-L-arabinofuranosidases that are crucial for utilizing arabinose-containing oligosaccharides. nih.govasm.org

UDP-Sugar Pyrophosphorylases: The discovery of enzymes like the UDP-sugar pyrophosphorylase from Bifidobacterium infantis, which can synthesize UDP-β-L-arabinose from this compound, points to the presence of plant-like salvage pathways in some bacteria. frontiersin.org This provides a direct enzymatic link between this compound and the activated sugar donor pool in these microbes.

Novel Reductases in Fungi: Detailed studies in fungi like Trichoderma reesei have led to the identification of novel L-xylulose reductases that are essential for the fungal L-arabinose catabolic pathway, revealing species-specific adaptations even within the conserved fungal pathway. acs.org

Advanced Analytical and Structural Research Methodologies for Beta L Arabinose 1 Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Configuration and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of beta-L-Arabinose 1-phosphate. Both ¹H and ³¹P NMR provide critical data for confirming the identity and integrity of the compound.

¹H NMR Spectroscopy: The anomeric configuration of L-arabinose 1-phosphate can be unequivocally determined by analyzing the chemical shift and coupling constant of the anomeric proton (H-1). For aldopyranoses, the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is dependent on their dihedral angle. In the case of this compound, which adopts a chair conformation with the C1-phosphate group in an axial position, the H-1 proton is in an equatorial position. This results in a relatively small three-bond coupling constant (³JH1,H2), typically in the range of 2-4 Hz, which is characteristic of an equatorial-axial relationship between H-1 and H-2. Conversely, the alpha anomer would exhibit a larger coupling constant due to a trans-diaxial arrangement. The chemical shift of the anomeric proton is also diagnostic, typically appearing in the downfield region of the spectrum. unimo.it

Purity assessment by ¹H NMR involves the integration of signals corresponding to the compound against those of a known internal standard. The presence of any impurities would be indicated by extraneous peaks in the spectrum.

³¹P NMR Spectroscopy: As a phosphorylated sugar, this compound can be effectively analyzed using ³¹P NMR. This technique is highly sensitive to the chemical environment of the phosphorus nucleus. A single, sharp resonance in the proton-decoupled ³¹P NMR spectrum is indicative of a pure sample. The chemical shift of this signal provides information about the nature of the phosphate (B84403) group. Furthermore, coupling between the phosphorus nucleus and the anomeric proton (³JP,H1) can often be observed in the proton-coupled ³¹P spectrum or the ¹H spectrum, providing further structural confirmation. The presence of other phosphorus-containing impurities would result in additional signals in the ³¹P NMR spectrum. unina.it

Table 1: Expected ¹H and ³¹P NMR Parameters for this compound

| Nucleus | Parameter | Expected Value/Range | Significance |

| ¹H | Chemical Shift (δ) of H-1 | Downfield region | Anomeric proton |

| ¹H | Coupling Constant (³JH1,H2) | 2-4 Hz | Confirms beta anomeric configuration |

| ³¹P | Chemical Shift (δ) | Characteristic of a monophosphate ester | Confirms presence of phosphate group |

| ³¹P, ¹H | Coupling Constant (³JP,H1) | ~5-10 Hz | Confirms phosphorylation at C1 |

Note: Specific chemical shifts can vary depending on solvent, pH, and temperature.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quantitative analysis and purification of this compound from complex biological or synthetic mixtures. Due to the charged nature of the phosphate group, anion-exchange chromatography (AEC) is a particularly effective method.

In HPLC-AEC, a stationary phase with positively charged functional groups is used to separate molecules based on their net negative charge. This compound, with its negatively charged phosphate group at neutral pH, binds to the column. Elution is typically achieved by increasing the concentration of a competing salt in the mobile phase, such as sodium chloride or a phosphate buffer. The retention time of the compound is characteristic and can be used for its identification when compared to a known standard.

For quantitative analysis, the area under the chromatographic peak is proportional to the concentration of the analyte. By constructing a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately determined. Detection methods commonly employed include refractive index (RI) detection for general carbohydrate analysis or, for higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (HPLC-MS).

For purification purposes, the fraction corresponding to the elution peak of this compound is collected. Subsequent desalting steps are often necessary to remove the high salt concentrations used for elution.

Table 2: HPLC Methods for this compound Analysis and Purification

| HPLC Mode | Stationary Phase | Mobile Phase | Detection Method | Application |

| Anion-Exchange (AEC) | Quaternary ammonium functionalized resin | Salt gradient (e.g., NaCl, phosphate buffer) | RI, UV (if derivatized), MS | Quantitative analysis, Purification |

| Reversed-Phase (with ion-pairing) | C18 silica | Aqueous buffer with an ion-pairing agent | RI, UV (if derivatized), MS | Quantitative analysis |

Spectrophotometric and Coupled Enzymatic Assays for Kinetic and Mechanistic Studies

Spectrophotometric and coupled enzymatic assays are fundamental for studying the kinetics and mechanisms of enzymes that utilize or produce this compound, such as L-arabinokinase and UDP-sugar pyrophosphorylases. These assays monitor the reaction progress by measuring the change in absorbance of a chromogenic substrate or a coupled reaction product over time.

A common approach for assaying L-arabinokinase activity involves a coupled enzyme system. The production of ADP from the phosphorylation of L-arabinose can be coupled to the pyruvate kinase and lactate dehydrogenase system. In this cascade, pyruvate kinase transfers a phosphate group from phosphoenolpyruvate to ADP to form ATP and pyruvate. Subsequently, lactate dehydrogenase reduces pyruvate to lactate, a reaction that is accompanied by the oxidation of NADH to NAD⁺. The decrease in NADH concentration can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

For UDP-sugar pyrophosphorylases acting on this compound, the production of pyrophosphate (PPi) can be monitored. A continuous spectrophotometric assay can be employed where the released PPi is hydrolyzed to inorganic phosphate (Pi) by inorganic pyrophosphatase. The Pi can then be detected using a variety of colorimetric methods, such as the malachite green assay, which forms a colored complex with phosphate.

These assays allow for the determination of key kinetic parameters, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax), providing insights into the enzyme's affinity for its substrate and its catalytic efficiency.

Structural Biology Techniques for Enzyme-Ligand Complex Analysis

Understanding the molecular interactions between this compound and its target enzymes is crucial for elucidating their mechanisms of action. Several structural biology techniques are employed to visualize these interactions at an atomic level.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins at high resolution. By co-crystallizing an enzyme, such as L-arabinokinase or a UDP-sugar pyrophosphorylase, with its substrate this compound or a non-hydrolyzable analog, the precise binding mode of the ligand within the enzyme's active site can be visualized. This provides detailed information about the specific amino acid residues involved in substrate recognition, binding, and catalysis. These structural insights are invaluable for understanding the enzyme's specificity and for the rational design of inhibitors or engineered enzymes with altered activities.

For large enzyme complexes that are difficult to crystallize, cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique. This method involves flash-freezing purified protein complexes in a thin layer of vitreous ice and imaging them with an electron microscope. Computational reconstruction of thousands of particle images allows for the determination of the complex's three-dimensional structure. Cryo-EM is particularly well-suited for studying large, dynamic assemblies and can provide structural information on how this compound or its downstream products bind to and induce conformational changes within multi-protein complexes involved in metabolic pathways.

Future Directions and Open Questions in Beta L Arabinose 1 Phosphate Research

Elucidation of Uncharacterized Enzymes and Pathways Involving the Compound

A primary focus for future research is the identification and characterization of enzymes and metabolic pathways that utilize or are influenced by beta-L-arabinose 1-phosphate. While the salvage pathway for UDP-L-arabinose formation from free arabinose is known to involve the phosphorylation of L-arabinose to L-arabinose 1-phosphate, the specific kinases responsible for this reaction in many organisms are yet to be fully characterized. hmdb.cafrontiersin.org

For instance, in bacteria, the metabolism of L-arabinose is well-documented, involving its conversion to L-ribulose, then to L-ribulose-5-phosphate, and finally to D-xylulose-5-phosphate, which enters the pentose (B10789219) phosphate (B84403) pathway. nih.gov However, the direct phosphorylation of L-arabinose to this compound as part of a salvage pathway is less understood across different microbial species. Research has identified gene clusters in various bacteria, such as Bifidobacterium longum, that are involved in arabinan (B1173331) degradation and L-arabinose metabolism, but the specific roles of all the enzymes encoded by these genes are not yet fully elucidated. researchgate.netnih.gov

Furthermore, the existence of uncharacterized enzymes is suggested by the diverse array of arabinose-containing glycans found in nature. nih.gov The biosynthesis of these complex structures likely requires a suite of specialized glycosyltransferases that utilize UDP-L-arabinose, the downstream product of this compound. Identifying and characterizing these enzymes will be crucial for understanding how organisms build and modify these important biomolecules.

Table 1: Key Enzymes in L-Arabinose Metabolism and their Functions

| Enzyme | Function | Organism(s) |

| L-arabinose isomerase (AraA) | Converts L-arabinose to L-ribulose | Escherichia coli, Salmonella enterica nih.govfrontiersin.org |

| Ribulokinase (AraB) | Phosphorylates L-ribulose to L-ribulose-5-phosphate | Escherichia coli nih.gov |

| L-ribulose-5-phosphate 4-epimerase (AraD) | Converts L-ribulose-5-phosphate to D-xylulose-5-phosphate | Escherichia coli nih.gov |

| UDP-sugar pyrophosphorylase (USP) | Catalyzes the formation of UDP-L-arabinose from L-arabinose 1-phosphate and UTP | Pea sprouts, Arabidopsis thaliana, Bifidobacterium infantis hmdb.cafrontiersin.org |

| UDP-xylose 4-epimerase (Uxe) | Interconverts UDP-xylose and UDP-arabinose | Sinorhizobium meliloti nih.gov |

| β-L-arabinofuranosidase | Hydrolyzes β-L-arabinofuranosyl linkages | Bifidobacterium longum nih.gov |

Advancements in Chemo-Enzymatic Synthesis for Broader Applications

The development of efficient and scalable methods for synthesizing this compound and its derivatives is critical for advancing research and enabling broader applications. Chemo-enzymatic approaches, which combine the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis, have shown great promise. frontiersin.orgresearchgate.net

A novel, three-step chemo-enzymatic method has been developed for the production of UDP-α-D-xylose and UDP-β-L-arabinose. frontiersin.org This method involves the chemical synthesis of sugar-1-phosphates, including L-arabinose-1-phosphate, which are then used as substrates for UDP-sugar pyrophosphorylases. frontiersin.org This approach avoids the need for complex protection strategies and advanced purification techniques, making it more efficient and scalable. frontiersin.org

Future research in this area could focus on:

Expanding the substrate scope: Engineering UDP-sugar pyrophosphorylases to accept a wider range of non-natural sugar-1-phosphate analogs. frontiersin.org This would enable the synthesis of novel nucleotide sugars for various applications.

One-pot multi-enzyme (OPME) systems: Developing and optimizing one-pot reactions where multiple enzymes work in concert to produce complex carbohydrates from simple starting materials. nih.gov This strategy can significantly improve the efficiency and cost-effectiveness of synthesis. nih.gov

Improving enzyme stability and activity: Utilizing protein engineering techniques to enhance the stability and catalytic efficiency of the enzymes used in chemo-enzymatic synthesis.

These advancements will not only facilitate the study of this compound itself but also provide the necessary tools to explore the functions of arabinosylated molecules in detail.

Exploring the Role of this compound in Emerging Biological Systems

The importance of L-arabinose and its metabolic derivatives is increasingly being recognized in a variety of biological contexts beyond the well-studied model organisms. Future research should aim to explore the role of this compound and the downstream UDP-L-arabinose in these emerging systems.

For example, L-arabinose metabolism has been shown to be important for the survival and colonization of the food-borne pathogen Escherichia coli O157:H7 in plants. nih.govnih.gov This bacterium can utilize L-arabinose derived from plant cell wall polysaccharides. nih.gov Understanding the specific pathways and enzymes involved, including those related to this compound, could lead to new strategies for controlling this pathogen.

In another context, L-arabinose metabolism has been found to influence biofilm formation in Salmonella enterica and Vibrio parahaemolyticus. frontiersin.orgnih.gov Specifically, the metabolism of L-arabinose negatively impacts biofilm development in S. Typhimurium. frontiersin.org Investigating the role of this compound in these processes could reveal novel targets for anti-biofilm therapies.

Furthermore, the presence of arabinose-containing glycans in the human gut microbiome suggests a role for L-arabinose metabolism in host-microbe interactions. universiteitleiden.nl The ability of certain gut bacteria, like Bifidobacterium species, to utilize arabinans from dietary fiber highlights the importance of these pathways for their growth and persistence. researchgate.net Elucidating the role of this compound in the metabolism of these commensal bacteria could provide insights into gut health and disease.

Development of Novel Research Probes and Inhibitors Based on the Compound's Structure

The development of specific chemical tools, such as research probes and inhibitors, is essential for dissecting the complex roles of this compound and the enzymes that metabolize it. These tools can be used to identify and characterize enzymes, track metabolic fluxes, and probe the functional consequences of inhibiting specific pathways.

Rational design of mechanism-based inhibitors and activity-based probes (ABPs) has proven to be a powerful approach. nih.govacs.org For example, inhibitors and probes have been successfully developed for α-L-arabinofuranosidases, enzymes that cleave arabinose from glycans. nih.govacs.org These tools have been instrumental in identifying and characterizing these enzymes in complex biological samples. nih.gov

Future efforts could focus on:

Designing inhibitors for kinases: Creating specific inhibitors for the as-yet-uncharacterized kinases that phosphorylate L-arabinose to this compound. This would allow researchers to probe the function of the salvage pathway in various organisms.

Developing probes for UDP-sugar pyrophosphorylases: Synthesizing fluorescently or otherwise tagged analogs of this compound that can be used to identify and study the activity of UDP-sugar pyrophosphorylases.

Creating glycomimetic compounds: Synthesizing stable mimics of this compound and its downstream products that can be used to study enzyme-substrate interactions and as potential therapeutic agents. universiteitleiden.nl

The development of this chemical toolbox will be invaluable for advancing our understanding of the multifaceted roles of this compound in biology.

Q & A

Q. What is the role of β-L-Arabinose 1-phosphate in nucleotide sugar biosynthesis pathways, and how can its enzymatic synthesis be experimentally validated?

β-L-Arabinose 1-phosphate acts as an intermediate in the salvage pathway for UDP-L-arabinose biosynthesis, particularly in plants. To validate its synthesis, researchers can:

- Purify UDP-sugar pyrophosphorylase (USP) from plant tissues (e.g., pea sprouts) and test its activity using L-arabinose and ATP as substrates .

- Monitor the reaction via HPLC or mass spectrometry to detect β-L-Arabinose 1-phosphate formation, referencing retention times (e.g., 2.04 min) and mass-to-charge ratios (m/z 145.0496) .

Q. Which analytical techniques are most reliable for quantifying β-L-Arabinose 1-phosphate in plant metabolomics studies?

- Liquid Chromatography-Mass Spectrometry (LC-MS): Use hydrophilic interaction chromatography (HILIC) with optimized mobile phases (e.g., acetonitrile/ammonium acetate) to separate polar metabolites. Confirm identity via accurate mass (<5 ppm error) and MS/MS fragmentation patterns .

- Isotope-Labeled Standards: Spike samples with ¹³C-labeled β-L-Arabinose 1-phosphate to correct for matrix effects and ionization efficiency variations .

Q. How does β-L-Arabinose 1-phosphate contribute to arabinose-containing polymer formation in plant cell walls?

While β-L-Arabinose 1-phosphate is a precursor to UDP-L-arabinose, its direct role in polymer assembly remains unclear. Researchers should:

- Knock out USP enzymes in model plants (e.g., Arabidopsis) and analyze cell wall composition via glycosyl linkage analysis .

- Use radiolabeled L-arabinose to trace incorporation into pectins or arabinogalactan proteins .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in β-L-Arabinose 1-phosphate’s reported metabolic flux across plant species?

Discrepancies in pathway activity may arise from species-specific enzyme promiscuity or compartmentalization. To address this:

- Perform in vitro kinetic assays with USP isoforms from diverse species (e.g., ryegrass vs. pea) to compare substrate specificity (Km, Vmax) .

- Use subcellular fractionation coupled with proteomics to verify enzyme localization (e.g., cytosol vs. plastid) .

Q. How can researchers design a study to investigate cross-talk between β-L-Arabinose 1-phosphate and other nucleotide sugar pathways (e.g., UDP-glucose biosynthesis)?

- Isotope Tracing: Feed plants with ¹³C-L-arabinose and track label distribution into UDP-sugars via LC-MS .

- Co-Expression Analysis: Mine transcriptomic datasets for correlations between USP genes and glycosyltransferases involved in cell wall synthesis .

Q. What methodological challenges arise when characterizing β-L-Arabinose 1-phosphate-protein interactions, and how can they be mitigated?

- Low Abundance: Enrich the metabolite via solid-phase extraction (e.g., graphitized carbon cartridges) prior to affinity purification .

- Non-Specific Binding: Include competitive inhibitors (e.g., excess UDP-sugars) in pull-down assays to distinguish specific interactions .

Q. How can computational modeling improve understanding of β-L-Arabinose 1-phosphate’s regulatory role in metabolic networks?

- Build constraint-based models (e.g., COBRA) using plant-specific genome-scale metabolic reconstructions, integrating transcriptomic and fluxomic data .

- Validate predictions via gene knockout lines and phenotype screening (e.g., growth defects under stress) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.